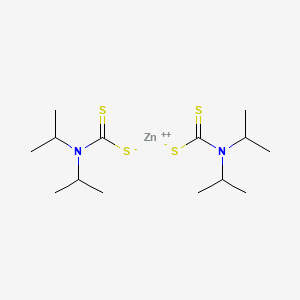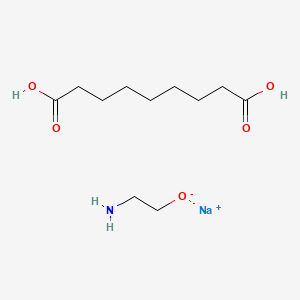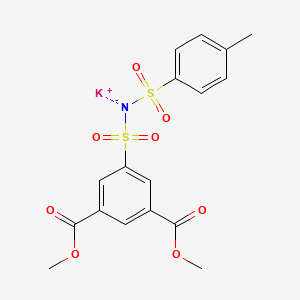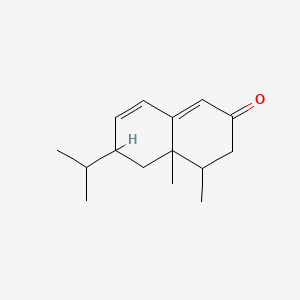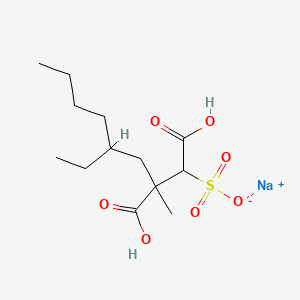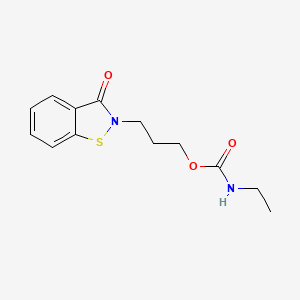![molecular formula C14H17N3 B12679686 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine CAS No. 94213-30-6](/img/structure/B12679686.png)
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine is a chemical compound with the molecular formula C14H17N3 and a molecular weight of 227.31 g/mol . This compound is known for its unique structure, which includes two amino groups and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine typically involves the reaction of 2-amino-6-methylbenzaldehyde with 1,3-diaminobenzene under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product is of high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzene derivatives[3][3].
Applications De Recherche Scientifique
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular signaling pathways . The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Known for its use as a selective inhibitor of protein kinase C.
3,4’-Diaminodiphenylmethane: Another compound with similar structural features but different applications.
Uniqueness
What sets 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
94213-30-6 |
|---|---|
Formule moléculaire |
C14H17N3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-[(5-amino-2-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-5-6-11(15)7-10(9)8-12-13(16)3-2-4-14(12)17/h2-7H,8,15-17H2,1H3 |
Clé InChI |
YMQZQNVOGOKUOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)CC2=C(C=CC=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)


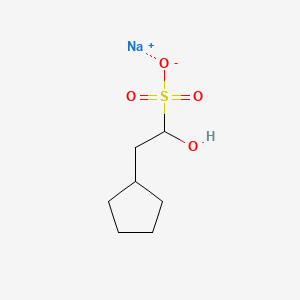
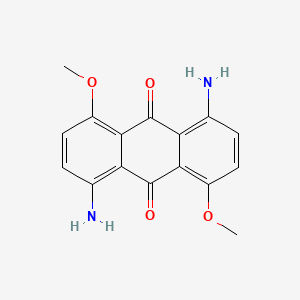

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)
